molecular formula C33H30N2O10 B12461549 3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)

3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)

Cat. No.: B12461549
M. Wt: 614.6 g/mol
InChI Key: DDNBYEBPHZXMAH-UHFFFAOYSA-N
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Description

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenoxy and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of methoxyphenoxy acetamide derivatives, followed by their coupling with benzoic acid derivatives under specific reaction conditions. Common reagents used in these reactions include catalysts like palladium and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H30N2O10

Molecular Weight

614.6 g/mol

IUPAC Name

5-[[3-carboxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C33H30N2O10/c1-42-22-5-9-24(10-6-22)44-18-30(36)34-28-13-3-20(16-26(28)32(38)39)15-21-4-14-29(27(17-21)33(40)41)35-31(37)19-45-25-11-7-23(43-2)8-12-25/h3-14,16-17H,15,18-19H2,1-2H3,(H,34,36)(H,35,37)(H,38,39)(H,40,41)

InChI Key

DDNBYEBPHZXMAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC)C(=O)O)C(=O)O

Origin of Product

United States

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